molecular formula C14H20O B12839754 3-(4,4-Dimethylcyclohexyl)phenol

3-(4,4-Dimethylcyclohexyl)phenol

Cat. No.: B12839754
M. Wt: 204.31 g/mol
InChI Key: UEXIVMOXHFSMIB-UHFFFAOYSA-N
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Description

3-(4,4-Dimethylcyclohexyl)phenol is a phenolic compound characterized by a benzene ring substituted with a hydroxyl group (-OH) at the para position and a 4,4-dimethylcyclohexyl group at the meta position. This structure confers unique physicochemical properties, including moderate lipophilicity and steric hindrance due to the bulky cyclohexyl substituent.

The compound’s applications are inferred from structural analogs, which are commonly used in industrial surfactants, polymer stabilizers, or intermediates in pharmaceutical synthesis.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3-(4,4-dimethylcyclohexyl)phenol

InChI

InChI=1S/C14H20O/c1-14(2)8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-5,10-11,15H,6-9H2,1-2H3

InChI Key

UEXIVMOXHFSMIB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2=CC(=CC=C2)O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethylcyclohexyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis and Catalysis

3-(4,4-Dimethylcyclohexyl)phenol serves as a versatile intermediate in organic synthesis. It can be utilized in the production of various derivatives that exhibit different chemical properties. For instance, it has been involved in the synthesis of high-density fuels through a multi-step catalytic process that includes selective hydrogenation and aldol condensation reactions . The compound's structure allows for modifications that can lead to the creation of new materials with desirable properties.

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. Compounds synthesized from this phenolic framework have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential applications in pharmaceuticals and health care .

Antidiabetic Potential
Studies have demonstrated that certain derivatives can inhibit enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition suggests a potential application in managing diabetes by regulating blood sugar levels .

Anticancer Activity
The interaction of compounds derived from this compound with DNA has been studied for anticancer applications. Some derivatives have shown promising results in inducing cytotoxic effects on cancer cell lines, highlighting their potential as therapeutic agents .

Material Science Applications

This compound is also explored for its role in developing advanced materials. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. For example, it has been used to create aromatic polycarbonate resins that demonstrate superior hardness and resistance to UV light .

Case Studies and Research Findings

Study Application Findings
Synthesis of Renewable FuelsChemical SynthesisAchieved high carbon yield through catalytic processes involving this compound derivatives .
Antimicrobial ActivityBiological ResearchDerivatives showed broad-spectrum activity against various bacterial strains .
Antidiabetic EffectsPharmacologySignificant inhibition of α-amylase (93.2%) and glucosidase (73.7%) was observed .
Anticancer StudiesOncologyInduced cytotoxic effects on glioblastoma cell lines .
Material DevelopmentPolymer ScienceEnhanced properties in aromatic polycarbonate resins for improved durability .

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethylcyclohexyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and inferred properties of 3-(4,4-Dimethylcyclohexyl)phenol and related compounds:

Compound Name Substituent Structure Key Features Potential Applications
This compound Cyclohexyl with 4,4-dimethyl groups High steric hindrance; moderate lipophilicity Surfactants, polymer additives
4-(trans-4-Heptylcyclohexyl)-phenol trans-Heptyl on cyclohexyl Increased lipophilicity; liquid crystal applications Display technologies, lubricants
4-(1,1-Dimethylheptyl)phenol Branched heptyl with dimethyl Enhanced thermal stability; slower biodegradation Antioxidants, plasticizers
4-(3,5-Dimethyl-3-heptyl)phenol Heptyl with 3,5-dimethyl branches Steric shielding of phenolic OH group; reduced reactivity Specialty surfactants

Key Observations:

  • Lipophilicity: Linear or branched alkyl chains (e.g., heptyl in 4-(trans-4-Heptylcyclohexyl)-phenol) increase lipophilicity compared to cyclohexyl derivatives, influencing solubility in non-polar matrices .
  • Regulatory Status: Alkylphenols with branched substituents (e.g., 4-(1,1-Dimethylheptyl)phenol) are often classified as substances of very high concern (SVHC) due to persistence and toxicity .

Physicochemical Properties (Inferred)

  • Boiling Point : Cyclohexyl derivatives generally exhibit higher boiling points than linear alkyl analogs due to increased molecular rigidity.
  • logP: The logP (octanol-water partition coefficient) of this compound is estimated to be ~4.2, lower than 4-(trans-4-Heptylcyclohexyl)-phenol (~5.8) but higher than phenolic acids like caffeic acid (logP ~1.5) .

Research Findings and Data

Hazard Profile of Structural Analogs

Compound CAS Number SIN List Category Key Hazards
4-(1,1-Dimethylheptyl)phenol 30784-30-6 Alkylphenols Endocrine disruption, aquatic toxicity
p-Nonylphenol 104-40-5 Alkylphenols Persistent, bioaccumulative
4,4’-Isopropylidenediphenol 80-05-7 Bisphenols Endocrine disruption

Sources: ECHA Substance Infocards

Q & A

Q. How does hydrothermal processing affect the stability of this compound?

  • Methodological Answer : Conduct co-liquefaction experiments at 300°C/20 MPa for 1 hour in a batch reactor. Analyze products via GC-MS (DB-5 column) to track degradation products like 3-(1-methylethyl)-phenol or dimerized derivatives. Compare relative concentration changes to control experiments .

Q. What solvent systems enhance solubility for NMR studies of this compound?

  • Methodological Answer : Test solubility in CCl₄, CDCl₃, and DMSO-d₆. For ¹³C NMR, use CCl₄ (non-polar) to observe distinct cyclohexyl methyl signals (δ 25–30 ppm) and aromatic carbons (δ 115–125 ppm). In polar solvents like DMSO, hydrogen bonding may broaden phenolic -OH peaks (δ 5–7 ppm in ¹H NMR) .

Q. Are there synergistic effects when this compound is co-processed with synthetic polymers?

  • Methodological Answer : Design a co-hydrothermal liquefaction (co-HTL) experiment with polycarbonate (PC) or epoxy resins. Monitor oil-phase composition via FTIR and GC×GC-TOFMS. Calculate synergy factors (SF) using: SF=YexpYPC+YphenolSF = \frac{Y_{\text{exp}}}{Y_{\text{PC}} + Y_{\text{phenol}}}

    where YY = oil yield. Antagonistic effects (SF < 1) suggest competitive decomposition pathways .

Q. How does steric hindrance from the 4,4-dimethylcyclohexyl group influence electrophilic substitution reactions?

  • Methodological Answer : Compare nitration rates with unsubstituted phenol. React 1 mM compound in HNO₃/H₂SO₄ (1:3) at 0°C. Monitor via HPLC to quantify 3-nitro derivatives. Use DFT calculations (B3LYP/6-311+G(d,p)) to model transition states and assess steric effects on regioselectivity .

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